molecular formula C15H13ClN2O4 B2947797 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 352228-50-3

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No. B2947797
CAS RN: 352228-50-3
M. Wt: 320.73
InChI Key: GAAJPJHBSWRCFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents . For instance, a related compound, “4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide”, was synthesized via the reaction of 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, X-ray analysis of a related compound indicates that the chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .

Scientific Research Applications

  • Antidiabetic and Antimicrobial Potential :

    • A study by Thakal, Singh, and Singh (2020) synthesized and evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Additionally, they explored the antimicrobial potential of these compounds.
  • Gastrokinetic Activity :

    • Kato et al. (1992) and (1991) investigated the gastrokinetic activity of benzamides, including 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting their potent effects on gastric emptying in animal models. These studies are detailed in the Chemical & Pharmaceutical Bulletin and Journal of Medicinal Chemistry.
  • Corrosion Inhibition :

    • Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, including variations with nitro substituents, as corrosion inhibitors for mild steel in acidic conditions. This study, published in the Journal of Molecular Liquids, provided insights into the electron withdrawing and releasing effects of substituents on corrosion inhibition efficiency.
  • Bioactivity and Metal Complexes :

    • Khatiwora et al. (2013) synthesized metal complexes of new benzamides, exploring their structural features and antibacterial activities. This research, published in the International Journal of Chemical Sciences, demonstrates the potential of these compounds in antimicrobial applications.
  • Chemosensors for Cyanide Detection :

    • Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. This study, available in Tetrahedron, highlights the practical application of these compounds in monitoring cyanide concentrations.

properties

IUPAC Name

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAJPJHBSWRCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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